4-(4-Methylbenzoyl)piperazine-2,6-dione
Overview
Description
4-(4-Methylbenzoyl)piperazine-2,6-dione is a chemical compound with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol . It is characterized by the presence of a piperazine ring substituted with a 4-methylbenzoyl group and two keto groups at positions 2 and 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzoyl)piperazine-2,6-dione typically involves the reaction of piperazine with 4-methylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzoyl)piperazine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methylbenzoyl)piperazine-2,6-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzoyl)piperazine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperazine-2,6-dione: Similar structure but lacks the methyl group on the benzoyl ring.
4-(4-Chlorobenzoyl)piperazine-2,6-dione: Similar structure but with a chlorine atom instead of a methyl group on the benzoyl ring.
Uniqueness
4-(4-Methylbenzoyl)piperazine-2,6-dione is unique due to the presence of the 4-methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties and advantages in specific applications compared to its analogs .
Properties
IUPAC Name |
4-(4-methylbenzoyl)piperazine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12(17)14-6-10(15)13-11(16)7-14/h2-5H,6-7H2,1H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGIBRLEIRRDRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CC(=O)NC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332049 | |
Record name | 4-(4-methylbenzoyl)piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203870 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
259228-04-1 | |
Record name | 4-(4-methylbenzoyl)piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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